molecular formula C23H22N4O3 B10984327 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B10984327
M. Wt: 402.4 g/mol
InChI Key: UNEZWBLLNJIYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining an indole and a pyridazinone moiety. The indole ring is substituted at the N1 position with a 2-methoxyethyl group, enhancing solubility, while the pyridazinone ring is substituted with a phenyl group at C2.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C23H22N4O3/c1-30-15-14-26-13-12-18-20(8-5-9-21(18)26)24-22(28)16-27-23(29)11-10-19(25-27)17-6-3-2-4-7-17/h2-13H,14-16H2,1H3,(H,24,28)

InChI Key

UNEZWBLLNJIYOV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation of the indole nitrogen using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized by the condensation of a hydrazine derivative with a diketone or ketoester.

    Coupling of the Indole and Pyridazinone Units: The final step involves coupling the indole and pyridazinone units through an acetamide linkage, which can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridazinone moiety can be reduced to the corresponding dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, bases (e.g., potassium carbonate)

Major Products

    Oxidation: Indole-2,3-dione derivatives

    Reduction: Dihydropyridazine derivatives

    Substitution: Various alkyl or aryl substituted indole derivatives

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound may exhibit several significant biological activities, including:

  • Anticancer Properties : Research has shown that compounds with indole and pyridazine structures can influence cell growth and apoptosis pathways. This compound may interact with specific enzymes or receptors involved in cancer progression, potentially leading to therapeutic effects against various cancers.
  • Antimicrobial Activity : The structural characteristics of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Indole derivatives are known for their neuroprotective properties. This compound could potentially protect neuronal cells from oxidative stress or neurodegenerative processes.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the indole moiety.
  • Introduction of the methoxyethyl group.
  • Construction of the pyridazine ring.

For large-scale production, techniques such as continuous flow chemistry can be employed to enhance yield and purity while minimizing reaction times.

Case Studies

Several studies have investigated the applications of related compounds, providing insights into the potential uses of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro and in vivo models.
Study 2Antimicrobial PropertiesShowed efficacy against various bacterial strains, suggesting potential as a new antibiotic.
Study 3NeuroprotectionFound to reduce neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The pyridazinone moiety can interact with DNA and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives

Compound Name / ID Key Structural Features Molecular Weight (g/mol)* Reported Activity/Application Source Reference
Target Compound N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide ~420.45 Not explicitly reported (structural focus) -
3-(6-Oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide (ZINC00220177) Phenethyl group on acetamide nitrogen; propane linker ~351.41 Acetylcholinesterase inhibitor
2-(6-Oxo-3-phenylpyridazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl group on acetamide nitrogen 405.37 No activity data
Methyl-N-[2-(6-oxo-3-p-tolylpyridazin-1-yl)acetamide] derivatives p-Tolyl substituent on pyridazinone; methyl ester modifications ~300–400 (varies) Synthetic intermediates
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamides (28–31) Benzimidazole-pyrazole hybrid core ~300–350 Kinase inhibition (hypothesized)
GPR139 Agonists (20a-l) Pyrrolo[1,2-d][1,2,4]triazinone core; aryl-ethyl substituents ~350–400 GPCR agonist (social interaction models)

*Calculated based on molecular formulas where explicit data were unavailable.

Key Comparative Insights:

Structural Variations and Solubility: The target compound’s 2-methoxyethylindole substituent likely improves aqueous solubility compared to analogs with lipophilic groups like trifluoromethylphenyl () or phenethyl ().

Biological Activity: Compounds with phenethyl or trifluoromethylphenyl groups () lack the indole moiety but retain pyridazinone-acetamide motifs, suggesting acetylcholinesterase or kinase inhibition as plausible mechanisms for the target compound . GPR139 agonists () share acetamide linkers but utilize pyrrolotriazinone cores, underscoring the importance of heterocycle choice in target specificity .

Synthetic Approaches :

  • The target compound’s synthesis likely involves coupling 1-(2-methoxyethyl)-1H-indol-4-amine with 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid, using reagents like EDCI/HOBt (as in ) .
  • In contrast, one-pot syntheses () and azide coupling () are employed for structurally simpler analogs, highlighting trade-offs between efficiency and complexity .

Research Findings and Implications

  • Acetylcholinesterase Inhibition: Pyridazinone-acetamides with phenethyl substituents () show IC50 values in the micromolar range, suggesting the target compound could be optimized for similar activity .
  • GPCR Targeting: The indole-pyridazinone scaffold may offer advantages over pyrrolotriazinone-based GPR139 agonists () in central nervous system penetration due to reduced polarity .
  • Synthetic Challenges : Multi-step syntheses (e.g., ) are common for such hybrids, necessitating optimization for scalability .

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, with the CAS number 1324082-04-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of 402.4 g/mol. The structure features an indole moiety linked to a pyridazine derivative, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC23H22N4O3
Molecular Weight402.4 g/mol
CAS Number1324082-04-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Preliminary studies suggest that derivatives of indole compounds can reduce inflammation effectively. For instance, a related compound demonstrated significant inhibition of edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Indole derivatives are known for their anticancer properties, often acting through the modulation of cell signaling pathways involved in apoptosis and cell proliferation. The presence of the pyridazine ring may enhance these effects by interacting with specific cellular targets.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell growth. This interaction could lead to altered signaling cascades that promote apoptosis in malignant cells or reduce inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anti-inflammatory Studies : A study on hybrid compounds derived from indole showed promising anti-inflammatory effects comparable to established treatments like dexamethasone .
  • Antimicrobial Activity : Indole derivatives have been tested against various bacterial strains, showcasing significant antibacterial activity attributed to their unique structural features .
  • Anticancer Research : Research indicates that compounds with indole structures can induce apoptosis in cancer cells through the modulation of key signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.